molecular formula C13H15N5O3 B2526119 4-(2-Oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2380191-18-2

4-(2-Oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2526119
CAS No.: 2380191-18-2
M. Wt: 289.295
InChI Key: HMBUXUPXPQPXLC-UHFFFAOYSA-N
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Description

4-(2-Oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that features a unique combination of imidazolidine, pyridine, and piperazine moieties. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazolidine ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.

    Attachment of the pyridine ring: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced.

    Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazolidine or piperazine rings.

    Reduction: Reduction reactions could be used to modify the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazine
  • 4-(2-Oxoimidazolidine-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Uniqueness

The uniqueness of 4-(2-Oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(2-oxoimidazolidine-1-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-11-9-16(13(21)18-6-5-15-12(18)20)7-8-17(11)10-3-1-2-4-14-10/h1-4H,5-9H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBUXUPXPQPXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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